An In-Depth Technical Guide to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
An In-Depth Technical Guide to 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid (CAS No. 134997-91-4), a member of the benzoxazine class of heterocyclic compounds. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes information on the broader class of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine derivatives to offer valuable insights for researchers. This guide covers the core chemical and physical properties, proposes a representative synthetic pathway based on established methodologies for analogous structures, and explores potential biological activities and applications in drug discovery, drawing parallels from related compounds. The content is structured to provide both foundational knowledge and practical insights for scientists working with or considering this chemical scaffold in their research endeavors.
Introduction to the Benzoxazine Scaffold
The benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 3,4-dihydro-2H-benzo[b][1][3]oxazin-3-one, in particular, have garnered significant attention due to their diverse and potent biological activities.[3][4] These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, and antihypertensive properties.[5][6][7] The structural rigidity of the bicyclic system, combined with the hydrogen bonding capabilities of the lactam moiety and the potential for substitution at various positions on the aromatic ring, makes it an attractive framework for the design of novel therapeutic agents.[8]
This guide focuses on a specific derivative, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, which incorporates a reactive carboxylic acid functional group, opening avenues for further chemical modifications and conjugation.
Physicochemical Properties and Identifiers
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties for 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 134997-91-4 | [9] |
| Molecular Formula | C₁₀H₉NO₄ | [9] |
| Molecular Weight | 207.18 g/mol | [9] |
| IUPAC Name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid | [9] |
| SMILES | O=C(O)CC1=CC=C2OCC(=O)NC2=C1 | [9] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of the target compound likely proceeds through the initial formation of the benzoxazine core followed by functionalization or starting from an already functionalized precursor. A common and effective method involves the reaction of an appropriate aminophenol with a haloacetyl halide, followed by intramolecular cyclization.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on general procedures for the synthesis of analogous compounds and should be optimized for the specific substrate.
Step 1: N-Chloroacetylation of 4-Amino-3-hydroxyphenylacetic acid
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To a stirred solution of 4-amino-3-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., aqueous sodium bicarbonate or a biphasic system with an organic solvent like dichloromethane) at 0-5 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.
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Maintain the temperature and continue stirring for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the N-(chloroacetyl)-4-amino-3-hydroxyphenylacetic acid intermediate.
Step 2: Intramolecular Cyclization to form the Benzoxazinone Ring
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Dissolve the intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a suitable base, such as potassium carbonate (2-3 equivalents), to facilitate the intramolecular Williamson ether synthesis.
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Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.
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Monitor the cyclization by TLC.
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After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
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The precipitated crude product, 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid, can be collected by filtration.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final compound with high purity.
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Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid has not been explicitly detailed in the available scientific literature. However, based on the activities of structurally related benzoxazine derivatives, several potential applications can be hypothesized.
Inhibition of Na+/H+ Exchanger
A notable study on N-(3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-7-carbonyl)guanidine derivatives revealed their potent inhibitory activity against the Na+/H+ exchanger.[5] This enzyme is a crucial target for the treatment of ischemia-reperfusion injury. The structural similarity of the core benzoxazinone scaffold suggests that 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid could serve as a valuable starting point or intermediate for the development of novel Na+/H+ exchange inhibitors.
Antimicrobial and Antifungal Activity
Various derivatives of 1,3-benzoxazines and 1,4-benzoxazines have demonstrated significant antimicrobial and antifungal properties.[2][4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the carboxylic acid moiety in the target compound could be leveraged to enhance solubility and potentially modulate this activity.
Anticancer Potential
Certain benzoxazole and benzoxazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar, heterocyclic structure can intercalate with DNA or interact with key enzymatic targets in cancer cells. Further derivatization of the acetic acid side chain could lead to compounds with enhanced potency and selectivity.
Future Directions and Research Opportunities
The scarcity of specific data on 2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid presents a clear opportunity for novel research.
Caption: Potential research avenues for the title compound.
Key areas for future investigation include:
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Definitive Synthesis and Characterization: A thorough investigation and publication of an optimized synthetic route and complete analytical characterization.
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Broad Biological Screening: Evaluation of the compound's activity across a wide range of biological targets to identify novel therapeutic potentials.
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Medicinal Chemistry Campaigns: Utilization of the carboxylic acid handle for the creation of compound libraries to explore structure-activity relationships (SAR).
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Development as a Research Tool: The acetic acid moiety allows for conjugation to fluorescent probes, affinity matrices, or other biomolecules, enabling its use as a tool in chemical biology.
Conclusion
2-(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)acetic acid is a promising, yet underexplored, member of the biologically active benzoxazine family. While direct experimental data remains limited, this guide provides a framework for its synthesis and potential applications based on the rich chemistry and pharmacology of its structural analogs. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential of this intriguing molecule.
References
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Yadav, P., & Husain, A. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(4), 629-635. Link
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Jadhav, V. D., & Kulkarni, M. V. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Advanced Scientific Research, 11(1), 1-6. Link
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Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Link
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Sato, Y., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][3]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 45(12), 1975-1983. Link
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Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358. Link
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